5-(4-Methoxyphenyl)-3-perfluorohexyl-1H-pyrazole
Overview
Description
5-(4-Methoxyphenyl)-3-perfluorohexyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a perfluorohexyl group and a methoxyphenyl group in this compound makes it unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3-perfluorohexyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the perfluorohexyl group: This step involves the use of perfluoroalkylation reagents, such as perfluorohexyl iodide, in the presence of a base like potassium carbonate.
Attachment of the methoxyphenyl group: This can be done through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methoxyphenyl is coupled with the pyrazole intermediate in the presence of a palladium catalyst
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-3-perfluorohexyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The pyrazole ring can be reduced to a pyrazoline under hydrogenation conditions.
Substitution: The perfluorohexyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-(4-Hydroxyphenyl)-3-perfluorohexyl-1H-pyrazole.
Reduction: 5-(4-Methoxyphenyl)-3-perfluorohexyl-1H-pyrazoline.
Substitution: 5-(4-Methoxyphenyl)-3-(substituted)-1H-pyrazole.
Scientific Research Applications
5-(4-Methoxyphenyl)-3-perfluorohexyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or hydrophobicity
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-3-perfluorohexyl-1H-pyrazole involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Similar structure but with an indole ring instead of a pyrazole ring.
5-(4-Methoxyphenyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring
Uniqueness
5-(4-Methoxyphenyl)-3-perfluorohexyl-1H-pyrazole is unique due to the presence of the perfluorohexyl group, which imparts distinct physicochemical properties such as high hydrophobicity and thermal stability. This makes it particularly useful in applications requiring these properties .
Biological Activity
5-(4-Methoxyphenyl)-3-perfluorohexyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, experimental findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H16F6N2O, with a molecular weight of approximately 362.30 g/mol. Its structure features a pyrazole ring substituted with a methoxyphenyl group and a perfluorohexyl chain, which may influence its lipophilicity and interaction with biological targets.
The biological activity of pyrazole derivatives often involves their interaction with various enzymes and receptors. The specific mechanisms for this compound include:
- Enzyme Inhibition : Pyrazoles can inhibit enzymes involved in inflammatory pathways or metabolic processes. For instance, they may act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins.
- Receptor Modulation : The compound may interact with neurotransmitter receptors or other signaling pathways, modulating their activity and influencing physiological responses.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates inhibitory effects against various bacterial strains, including:
Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Pseudomonas aeruginosa | 10 |
This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages:
These findings suggest that the compound may be useful in treating inflammatory diseases.
Anticancer Activity
Preliminary studies indicate that pyrazole derivatives possess anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
The mechanism of action may involve apoptosis induction and cell cycle arrest.
Case Studies
Several case studies have explored the biological activities of pyrazoles similar to this compound:
- Anti-inflammatory Study : A study by Selvam et al. synthesized various pyrazole derivatives and evaluated their anti-inflammatory effects in carrageenan-induced edema models. Compounds showed significant inhibition comparable to standard anti-inflammatory drugs like indomethacin .
- Antimicrobial Evaluation : Burguete et al. reported the synthesis of novel pyrazoles with enhanced antibacterial activity against E. coli and S. aureus. The presence of specific functional groups was found to be crucial for their efficacy .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F13N2O/c1-32-8-4-2-7(3-5-8)9-6-10(31-30-9)11(17,18)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29/h2-6H,1H3,(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTFCKGWKYXBMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F13N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.